molecular formula C16H18N2OS B14718101 10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- CAS No. 13409-63-7

10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl-

Cat. No.: B14718101
CAS No.: 13409-63-7
M. Wt: 286.4 g/mol
InChI Key: PLOXMOHRBAULMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a propanamine chain with N-hydroxy-N-methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- typically involves multiple steps. One common method starts with the reaction of phenothiazine with a suitable alkylating agent to introduce the propanamine chain. This is followed by hydroxylation and methylation reactions to achieve the final structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes, thereby altering metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10H-Phenothiazine-10-propanamine, N-hydroxy-N-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

13409-63-7

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

(3-phenothiazin-10-ylpropylamino)methanol

InChI

InChI=1S/C16H18N2OS/c19-12-17-10-5-11-18-13-6-1-3-8-15(13)20-16-9-4-2-7-14(16)18/h1-4,6-9,17,19H,5,10-12H2

InChI Key

PLOXMOHRBAULMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCNCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.